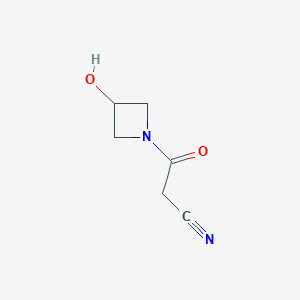
(2,2-Dimethylbutyl)(ethyl)amine
Overview
Description
“(2,2-Dimethylbutyl)(ethyl)amine” is an organic compound with the molecular formula C8H19N. It contains a total of 32 bonds, including 10 non-H bonds and 6 rotatable bonds .
Synthesis Analysis
The synthesis of amines like “(2,2-Dimethylbutyl)(ethyl)amine” can involve various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia or other amines . A more specific method for synthesizing amines involves bromizing thiofuran at low temperature to obtain 2-bromo thiophene, carrying out Grignard reaction on the 2-bromo thiophene and magnesium chips .Molecular Structure Analysis
The nitrogen atom in most amines is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis
Amines can undergo various chemical reactions. For example, they can participate in SN2 reactions of alkyl halides, ammonia, and other amines . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis
Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . If there is only one carbon-containing group (such as in the molecule CH3NH2), then that amine is considered primary .Scientific Research Applications
Conformational Analysis
The compound has been used in the conformational analysis of the 2,2-dimethylbutyl radical by EPR spectroscopy . The study involved the use of electron paramagnetic resonance (EPR) spectra of the 2,2-dimethylbutyl radical and its deuterated analogue over a range of temperatures . This allowed for a detailed conformational analysis of the radical .
Stimuli-Responsive Polymersomes
(2,2-Dimethylbutyl)(ethyl)amine has been used in the synthesis of stimuli-responsive polymersomes . These polymersomes are nanometer-sized spheroidal aggregates that respond to changes in pH, temperature, and other conditions . They are currently being studied as drug delivery systems or as nanoreactors .
Drug Delivery Systems
The compound has been used in the development of drug delivery systems . The polymersomes synthesized using (2,2-Dimethylbutyl)(ethyl)amine can be loaded with drugs for targeted delivery . These polymersomes have dual stimulus–response (i.e., pH and temperature) which makes them a potential platform for gene delivery and nanoreactors .
Nanoreactors
The polymersomes synthesized using (2,2-Dimethylbutyl)(ethyl)amine can also function as nanoreactors . These nanoreactors can be used in various applications in medical, biological, and chemical sciences .
Gene Therapy
The polymersomes synthesized using (2,2-Dimethylbutyl)(ethyl)amine can be used in gene therapy . The pH and temperature-responsive groups in these polymersomes make them suitable for delivering genes to specific cells .
Theranostics
The polymersomes synthesized using (2,2-Dimethylbutyl)(ethyl)amine can be used in theranostics . Theranostics is a field of medicine that combines specific targeted therapy based on specific targeted diagnostic tests . These polymersomes can be used to deliver therapeutic agents to specific cells and monitor the effectiveness of the therapy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2,2-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(3,4)7-9-6-2/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRBPFHRQPLPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylbutyl)(ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)

![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)

![[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1465141.png)



